

2-Hydroxynaringenin: A Technical Guide to Its Physical and Chemical Properties

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Compound of Interest

Compound Name: 2-Hydroxynaringenin

Cat. No.: B191524

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Introduction: **2-Hydroxynaringenin**, also known as 2,4',5,7-Tetrahydroxyflavanone, is a flavonoid belonging to the flavanone subclass.[1][2] Flavonoids are a diverse group of polyphenolic compounds widely found in plants, recognized for their potential health benefits, including antioxidant and anti-inflammatory activities.[1][3] **2-Hydroxynaringenin** has been isolated from various plant sources, including Paeoniae Alba, Berchemia formosana, Ziziphus jujuba, and Abies spectabilis.[3][4] As an intermediate in flavonoid biosynthesis, it is a compound of interest for researchers in natural product chemistry, pharmacology, and drug development.[5]

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Hydroxynaringenin**, detailed experimental protocols for its analysis, and an exploration of its putative biological signaling pathways. It is important to note that while core data exists, some experimental values are not widely reported in the literature; in such cases, data from predictive models or closely related analogs are presented with clear notation.

Physical and Chemical Properties

The fundamental properties of **2-Hydroxynaringenin** are summarized in the tables below. Much of the publicly available quantitative data is derived from computational predictions, which are valuable for initial characterization and modeling.

Table 1: Core Physical and Chemical Identifiers

Property	Value	Source
IUPAC Name	(2S)-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-3H-chromen-4-one	[4]
Synonyms	2,4',5,7-Tetrahydroxyflavanone	[1][2]
Molecular Formula	C ₁₅ H ₁₂ O ₆	[4]
Molecular Weight	288.25 g/mol	[4]
CAS Number	58124-18-8	[1]
Appearance	White to off-white solid/powder	MedChemExpress
Natural Sources	Paeoniae Alba, Berchemia formosana	[3]

Table 2: Predicted Physicochemical Data

Property	Value	Prediction Tool/Source
Water Solubility	0.49 g/L	ALOGPS[2]
logP	1.6	XLogP3[4]
pKa (Strongest Acidic)	7.86	ChemAxon[2]
pKa (Strongest Basic)	-3.9	ChemAxon[2]
Polar Surface Area	107 Å ²	Cactvs[4]
Hydrogen Bond Donors	4	Cactvs[4]
Hydrogen Bond Acceptors	6	Cactvs[4]
Rotatable Bonds	1	Cactvs[4]
Relative Density	1.613 g/cm ³	Predicted[1]
Melting Point	Not Available	-
Boiling Point	Not Available	-

Spectral Characterization

Detailed experimental spectra for **2-Hydroxynaringenin** are not widely published. However, based on its flavanone structure, the following characteristics can be expected.

- **UV-Vis Spectroscopy:** Flavanones typically exhibit two primary absorption bands in the UV-Vis spectrum. For **2-Hydroxynaringenin**, these would be expected around 280-290 nm (Band II, related to the A-ring) and a shoulder or weaker band around 320-330 nm (Band I, related to the B-ring). The exact λ_{max} would be influenced by the solvent used.[\[6\]](#)
- **NMR Spectroscopy:**
 - **^1H -NMR:** The proton NMR spectrum would show characteristic signals for the flavanone structure. Protons on the A-ring (H-6 and H-8) would appear as doublets in the aromatic region (around 6.0-6.5 ppm). Protons on the B-ring would show a typical AA'BB' system for the para-substituted ring (around 6.8-7.4 ppm). The C3 protons would appear as diastereotopic multiplets (an ABX system) in the aliphatic region (around 2.8-3.2 ppm). The hydroxyl protons would appear as broad singlets, with the C5-OH being significantly downfield-shifted (around 12 ppm) due to intramolecular hydrogen bonding with the C4-carbonyl group.[\[7\]](#)
 - **^{13}C -NMR:** The carbon spectrum would show a characteristic signal for the carbonyl carbon (C-4) around 196 ppm. Signals for the oxygenated aromatic carbons would appear between 158-168 ppm. The C-2 carbon, being a hemiacetal, would be found around 95-100 ppm.
- **Mass Spectrometry (MS):** The fragmentation of flavanones is well-characterized. Under electrospray ionization (ESI-MS), the molecular ion $[\text{M}-\text{H}]^-$ would be observed at m/z 287 in negative mode or $[\text{M}+\text{H}]^+$ at m/z 289 in positive mode. The primary fragmentation pattern involves a retro-Diels-Alder (RDA) reaction on the C-ring, leading to characteristic product ions. For **2-Hydroxynaringenin**, key fragments similar to those of naringenin would be expected, particularly a prominent ion at m/z 153, corresponding to the A-ring fragment resulting from the RDA cleavage.[\[8\]](#)

Experimental Protocols

While specific, validated protocols for **2-Hydroxynaringenin** are scarce, the following sections describe representative methodologies for the extraction, purification, and analysis of flavanones from plant sources. These serve as a starting point for researchers and would require optimization.

Extraction and Isolation from Plant Material

This protocol outlines a general procedure for extracting flavonoids from dried plant material, followed by purification using column chromatography.

1. Extraction (Ultrasound-Assisted Extraction - UAE):

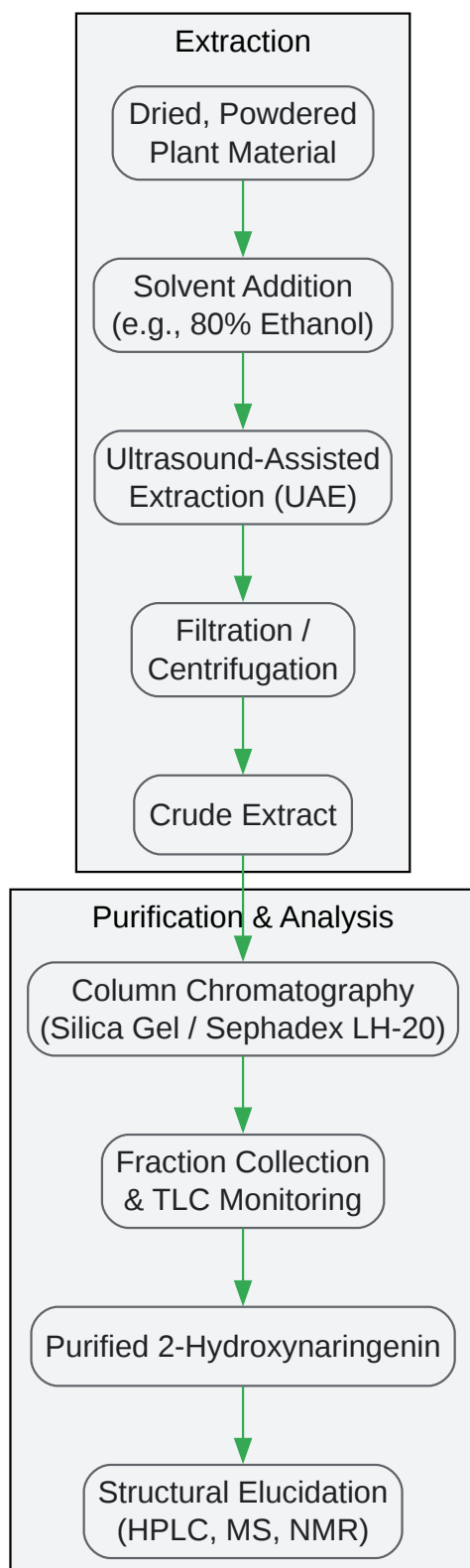
- Weigh 10-20 g of dried, powdered plant material.[\[9\]](#)
- Place the material in a beaker and add a solvent such as 80% methanol or ethanol at a 1:10 or 1:20 solid-to-solvent ratio.[\[9\]](#)[\[10\]](#)
- Submerge the beaker in an ultrasonic bath operating at a frequency of approximately 40 kHz.[\[10\]](#)
- Conduct the extraction for 30-60 minutes at a controlled temperature (e.g., 50°C) to prevent degradation of thermolabile compounds.[\[9\]](#)
- After extraction, separate the solid residue from the supernatant by filtration (e.g., through Whatman No. 1 filter paper) or centrifugation (e.g., 4000 rpm for 15 minutes).[\[9\]](#)
- Concentrate the supernatant under reduced pressure using a rotary evaporator to yield the crude extract.

2. Purification (Silica Gel Column Chromatography):

- Prepare a silica gel column using a suitable non-polar solvent like n-hexane.
- Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.[\[9\]](#)
- Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the solvent polarity by introducing increasing proportions of a more polar solvent like ethyl

acetate, followed by methanol (gradient elution).[9]

- Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
- Combine fractions containing the compound of interest and concentrate them to yield the purified flavonoid. For further purification, size-exclusion chromatography using Sephadex LH-20 with methanol as the eluent is often effective for separating flavonoids.[11]



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Fig 1. General workflow for flavonoid isolation and analysis.

Purity and Quantitative Analysis (HPLC-DAD)

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the standard method for assessing the purity and quantifying flavonoids.

Table 3: Representative HPLC-DAD Method for Flavanone Analysis

Parameter	Description
Column	Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Mobile Phase	A: 0.1-0.5% Formic or Phosphoric Acid in Water B: Acetonitrile or Methanol
Elution Mode	Gradient elution is typically used to separate compounds in complex extracts. A representative gradient might be: 0-5 min: 10-30% B 5-25 min: 30-70% B 25-30 min: 70-10% B
Flow Rate	0.8 - 1.0 mL/min
Column Temperature	30°C
Injection Volume	5 - 20 µL

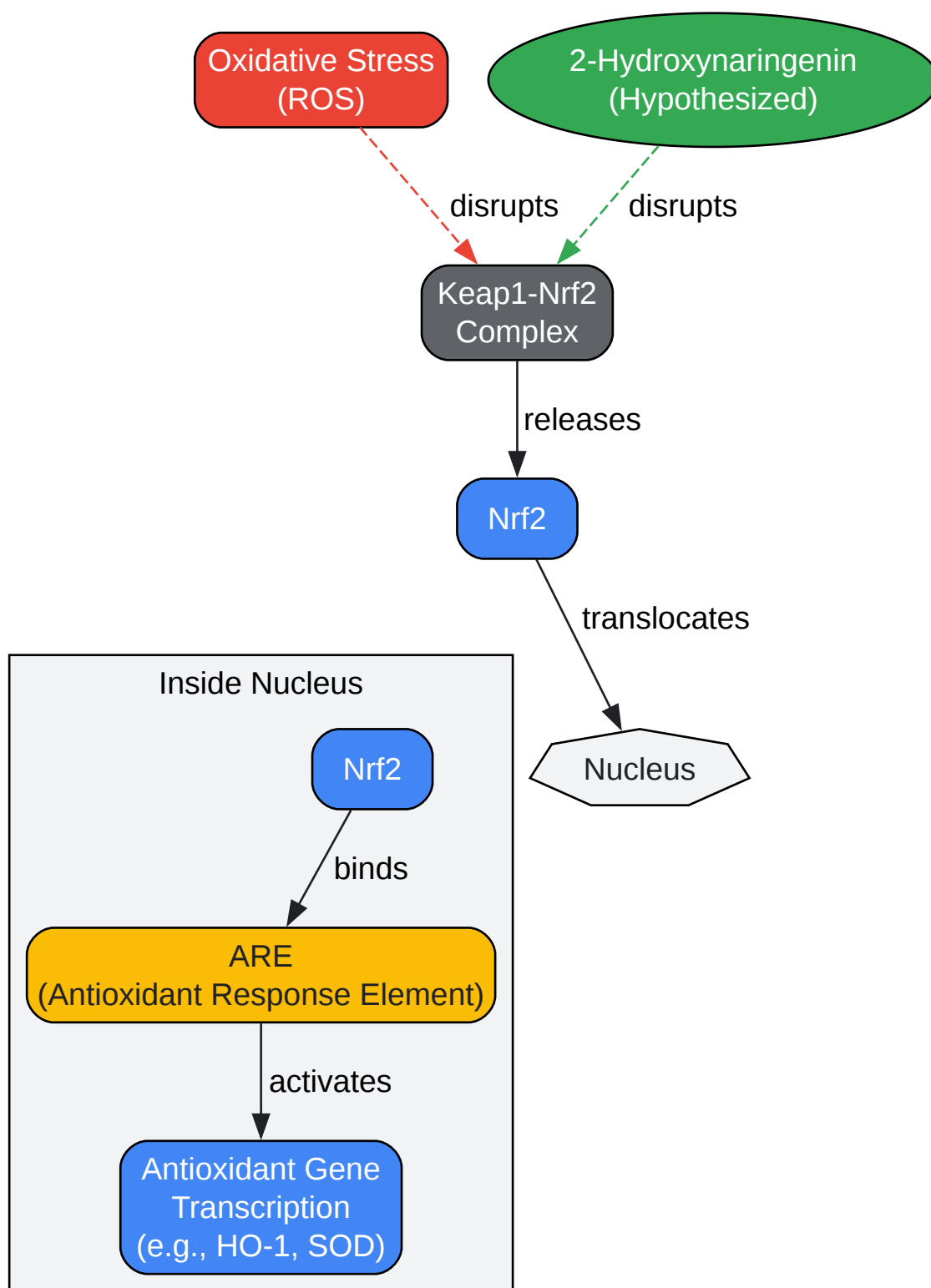
| Detection | Diode-Array Detector (DAD), monitoring at the λ_{max} of flavanones (~285 nm) and recording full spectra (210-400 nm) for peak identification.[\[12\]](#)[\[13\]](#) |

Biological Activity and Putative Signaling Pathways

Direct experimental evidence for the specific signaling pathways modulated by **2-Hydroxynaringenin** is limited. However, due to its high structural similarity to the extensively studied flavanone naringenin, it is hypothesized to share similar mechanisms of action. The following pathways are well-established targets for naringenin and represent putative targets for **2-Hydroxynaringenin**.

Antioxidant Activity via Nrf2/ARE Pathway

One of the most recognized effects of flavonoids is their ability to combat oxidative stress. Naringenin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.^{[14][15]} Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1, which targets it for degradation. Oxidative stress or activators like flavonoids can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), promoting the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), SOD, and catalase.^{[14][16]}

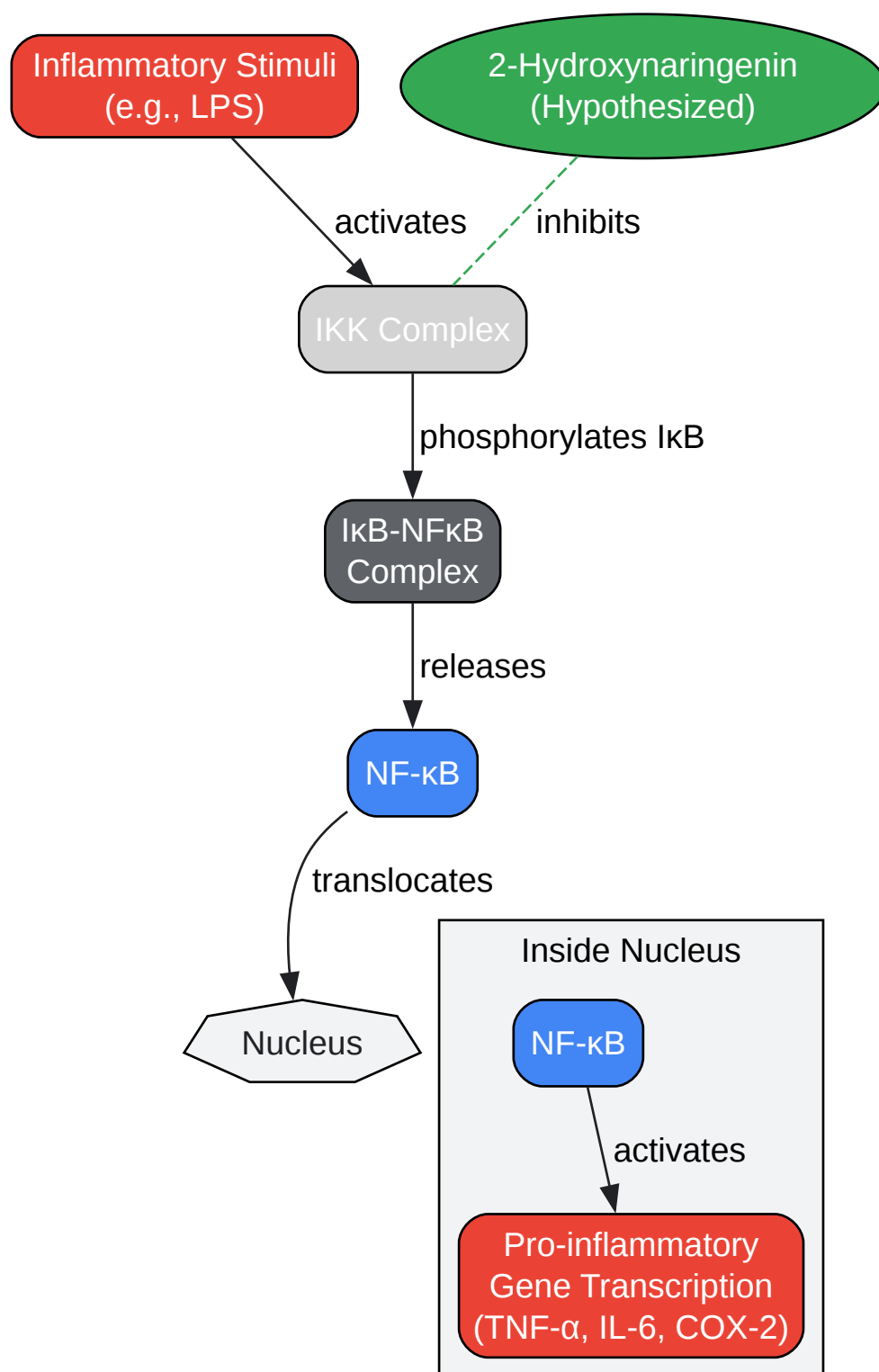


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Fig 2. Hypothesized activation of the Nrf2/ARE pathway.

Anti-inflammatory Activity via NF- κ B and MAPK Pathways

Chronic inflammation is implicated in numerous diseases. Naringenin exerts anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF- κ B) pathway.^[12] Inflammatory stimuli (like LPS) typically lead to the phosphorylation and degradation of I κ B, releasing NF- κ B to enter the nucleus and transcribe pro-inflammatory genes like TNF- α , IL-6, and COX-2. Naringenin can prevent I κ B degradation, thereby sequestering NF- κ B in the cytoplasm.^[12] Additionally, flavonoids can modulate the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., p38, JNK), which are also critical regulators of the inflammatory response.

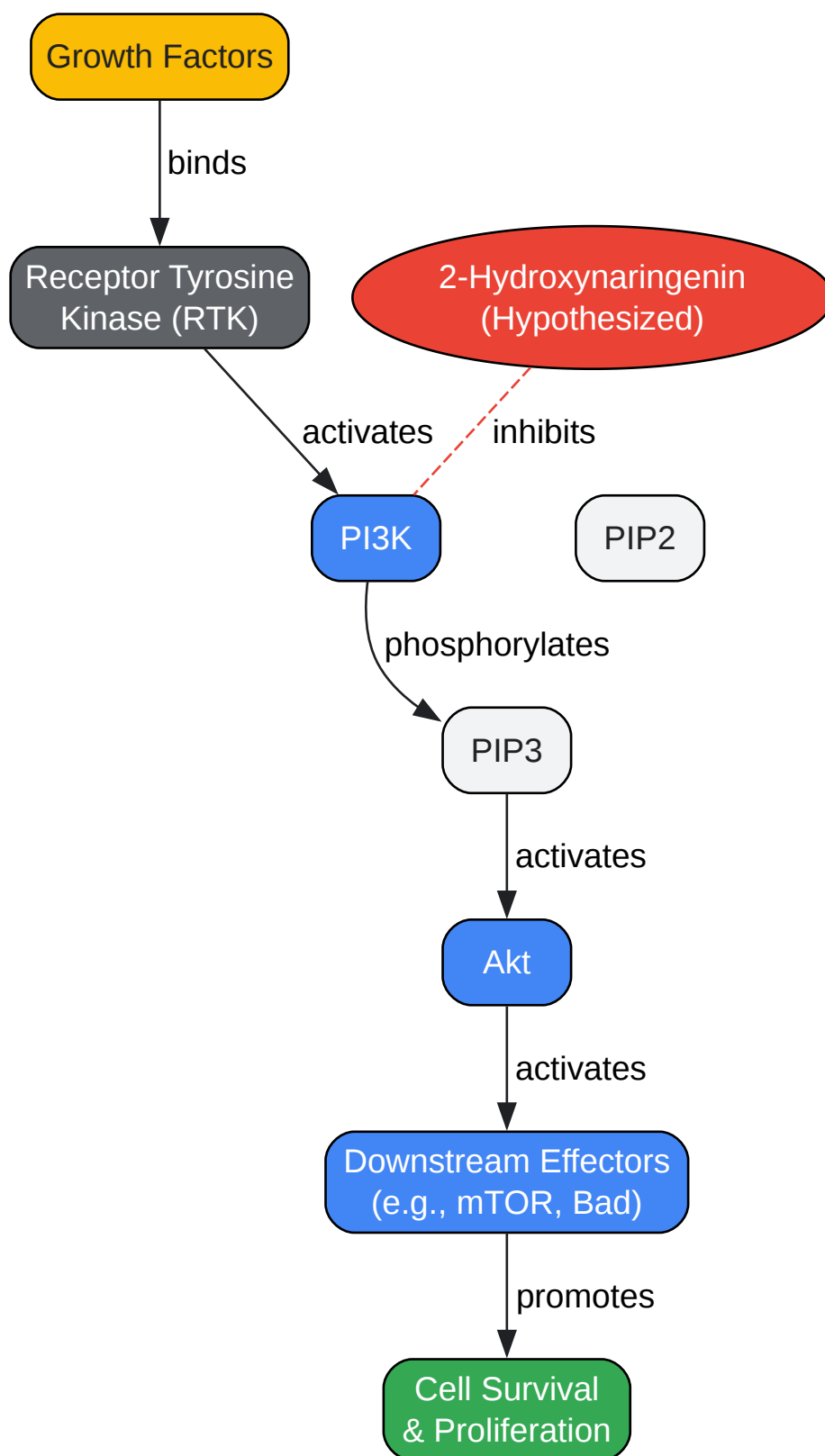


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Fig 3. Hypothesized inhibition of the NF-κB pathway.

Cell Growth and Survival via PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell survival, proliferation, and apoptosis.^[13] In many cancers, this pathway is hyperactivated, promoting uncontrolled cell growth. Naringenin has been shown to inhibit this pathway, often by downregulating the phosphorylation and activation of Akt.^[17]^[18] This inhibition can lead to decreased cell proliferation and the induction of apoptosis in cancer cells, making it a pathway of significant interest for drug development. Given its structure, **2-Hydroxynaringenin** is a plausible candidate for modulating this critical cellular pathway.



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Fig 4. Hypothesized modulation of the PI3K/Akt pathway.

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